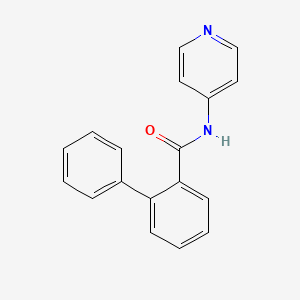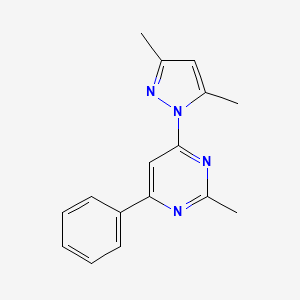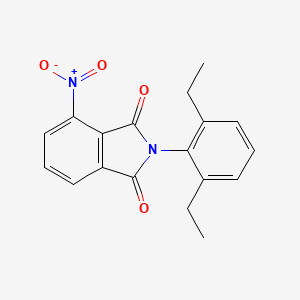![molecular formula C17H18N4OS B5880122 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline, also known as AMTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative that contains a triazole ring, which gives it unique properties that make it useful for various research applications.
Wirkmechanismus
The mechanism of action of 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer progression and inflammation. Specifically, 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer progression.
Biochemical and Physiological Effects:
8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (cell death) in cancer cells, while sparing normal cells. This selectivity makes it a promising candidate for the development of new cancer therapies.
In addition to its anti-cancer effects, 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline has also been shown to have anti-inflammatory and anti-oxidant effects. These effects make it useful for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline is its selectivity for cancer cells. This selectivity makes it a promising candidate for the development of new cancer therapies. Additionally, the synthesis method for 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline has been optimized for high yield and purity, making it a reliable compound for use in laboratory experiments.
One limitation of 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline. One of the most promising directions is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline and its effects on various signaling pathways.
Other future directions for research on 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline include exploring its potential applications in the treatment of inflammatory and oxidative stress-related diseases, as well as investigating its potential as a therapeutic agent for other diseases and conditions. Overall, 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline is a promising compound that has the potential to make a significant impact on the field of scientific research.
Synthesemethoden
The synthesis of 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline is a complex process that involves several steps. The first step involves the reaction of 2-methylquinoline with allyl bromide to form 2-allyl-2-methylquinoline. This compound is then reacted with sodium hydride and methylthioacetate to form 2-allyl-8-(methylthio)-2-methylquinoline.
The final step involves the reaction of this compound with 4-azidomethyl-1,2,4-triazole in the presence of copper (I) iodide to form 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline. This synthesis method has been optimized for high yield and purity, making it a reliable method for the production of 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline.
Wissenschaftliche Forschungsanwendungen
8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is in the field of medicinal chemistry. 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline has been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, 8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline has also been shown to have anti-inflammatory and anti-oxidant properties. These properties make it useful for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-methyl-8-[(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-4-10-21-15(19-20-17(21)23-3)11-22-14-7-5-6-13-9-8-12(2)18-16(13)14/h4-9H,1,10-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOUZCVFQGFOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=NN=C(N3CC=C)SC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-8-{[5-(methylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5880039.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)


![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)

![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)

![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)